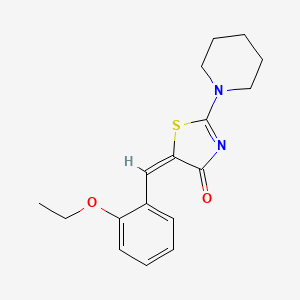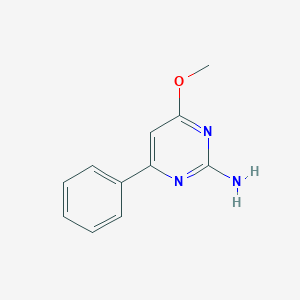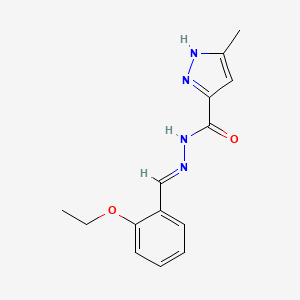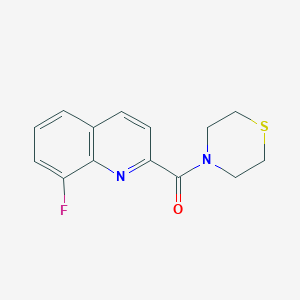
5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazol-4(5H)-one derivatives often involves multicomponent reactions or Knoevenagel condensation processes. These methods are valued for their step-economy, cost-effectiveness, and the ability to introduce a variety of functional groups into the thiazolone backbone, enabling the exploration of biological activities. For instance, a similar compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, was synthesized using a one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine, showcasing the adaptability of this synthesis approach (Sydorenko et al., 2022).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Studies have demonstrated the potential of various thiazolidinone derivatives, including compounds similar to 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, as antimicrobial and antifungal agents. Specifically, compounds with the thiazol-4(5H)-one core have shown significant antimicrobial activity against a range of bacterial and fungal strains. This suggests that derivatives like 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one could be promising candidates for the development of new antimicrobial and antifungal medications, addressing the growing concern over antibiotic resistance. The structural versatility of these compounds allows for the synthesis of a wide array of derivatives,potentially enhancing their biological activity and specificity against various pathogens. Further research and development in this area could lead to the discovery of novel therapeutic agents, contributing significantly to the field of infectious disease treatment. The synthesis and biological evaluation of thiazolidinone derivatives highlight their potential as a novel class of antimicrobial compounds, offering a new avenue for drug discovery and development against resistant microbial strains (Suresh, Lavanya, & Rao, 2016).
Antioxidant Properties
Another significant area of application for thiazolidinone derivatives, including 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, is their potential as antioxidants. These compounds have been studied for their efficacy in protecting against oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. The ability of these derivatives to act as antioxidants could be harnessed in the development of treatments or supplements aimed at mitigating oxidative damage and enhancing cellular defense mechanisms. The structural attributes of thiazolidinone derivatives, such as their electronic configuration and molecular geometry, contribute to their antioxidant activity, offering a promising foundation for the design of potent antioxidant agents (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).
Anticancer Activity
Research has also indicated the potential of thiazolidinone derivatives in cancer therapy. Compounds structurally related to 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one have been evaluated for their anticancer properties, with some derivatives demonstrating the ability to inhibit the proliferation of various cancer cell lines. These findings open up possibilities for the development of new anticancer agents based on the thiazolidinone scaffold, potentially offering novel mechanisms of action against cancer cells. The exploration of these compounds in cancer research could lead to the identification of new therapeutic targets and strategies for combating cancer (Desai, Jadeja, & Khedkar, 2022).
Propiedades
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-21-14-9-5-4-8-13(14)12-15-16(20)18-17(22-15)19-10-6-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJQEHVHBSASE-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-Ethoxyphenyl)methylidene]-2-(piperidin-1-YL)-4,5-dihydro-1,3-thiazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B5527312.png)

![5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5527325.png)

![4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5527338.png)


![2-methyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5527374.png)
![N-{(3S*,4R*)-4-isopropyl-1-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5527375.png)
![4-methyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5527381.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5527384.png)


![methyl 3-{[(4-chlorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5527409.png)